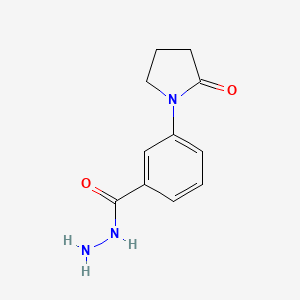

3-(2-Oxopyrrolidin-1-yl)benzohydrazide

Description

Properties

IUPAC Name |

3-(2-oxopyrrolidin-1-yl)benzohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13N3O2/c12-13-11(16)8-3-1-4-9(7-8)14-6-2-5-10(14)15/h1,3-4,7H,2,5-6,12H2,(H,13,16) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HVLWFFNRHWTYMB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1)C2=CC=CC(=C2)C(=O)NN | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide typically involves the reaction of 2-oxopyrrolidine with benzohydrazide under controlled conditions. One common method involves the condensation of 2-oxopyrrolidine with benzohydrazide in the presence of a suitable catalyst and solvent. The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of advanced purification techniques such as recrystallization and chromatography is common to achieve the desired quality standards.

Chemical Reactions Analysis

Types of Reactions

3-(2-Oxopyrrolidin-1-yl)benzohydrazide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The benzohydrazide moiety can undergo substitution reactions with various electrophiles and nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used as reducing agents.

Substitution Reagents: Halogens, alkyl halides, and other electrophiles are commonly used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce reduced hydrazides. Substitution reactions can result in various substituted derivatives of the original compound .

Scientific Research Applications

3-(2-Oxopyrrolidin-1-yl)benzohydrazide has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent in various medical conditions.

Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Structural Insights :

- Electron-withdrawing groups (e.g., nitro, chloro) enhance cytotoxicity, as seen in compound 5a (IC₅₀ 0.0316 µM) .

- Heterocyclic moieties (e.g., pyridinone in 6b, benzimidazole in 5a) improve target specificity and metabolic stability .

- Bulkier substituents (e.g., naphthalenyl in H18) may reduce solubility but increase binding affinity to hydrophobic pockets .

Anticancer Activity

Enzyme Inhibition

ADMET and Solubility Profiles

Q & A

Q. What are the standard synthetic routes for preparing 3-(2-Oxopyrrolidin-1-yl)benzohydrazide and its derivatives?

The synthesis typically involves refluxing ester precursors with hydrazine hydrate in ethanol, followed by recrystallization to obtain the hydrazide core. For example, derivatives can be synthesized by condensing benzohydrazides with substituted aldehydes or ketones to form hydrazones . Multi-step pathways may include halogenation or trifluoromethylation to introduce functional groups, as seen in halogenated pyridine derivatives . Optimization of reaction conditions (e.g., solvent choice, temperature, and stoichiometry) is critical for improving yield and purity.

Q. Which spectroscopic techniques are most effective for characterizing the structural integrity of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide?

Key techniques include:

- FTIR to confirm hydrazide (-CONHNH₂) and carbonyl (C=O) groups .

- ¹H/¹³C-NMR to resolve aromatic protons, pyrrolidinone ring signals, and hydrazone imine (C=N) peaks .

- X-ray diffraction for unambiguous determination of molecular geometry and hydrogen-bonding patterns .

- Mass spectrometry (ESI-MS or HRMS) to verify molecular ion peaks and fragmentation pathways .

Q. What in vitro biological assays are commonly employed to evaluate the pharmacological potential of this compound?

Standard assays include:

- Anti-inflammatory activity : Carrageenan-induced paw edema models in rodents, measuring inhibition of COX-2 or TNF-α .

- Antibacterial testing : Agar dilution or broth microdilution methods against Gram-positive/negative strains (e.g., S. aureus, E. coli) .

- Anticancer screening : MTT assays on cancer cell lines (e.g., breast cancer MCF-7) to assess IC₅₀ values .

Advanced Research Questions

Q. How can researchers resolve discrepancies between computational predictions and experimental crystallographic data for hydrazide derivatives?

- Use SHELXL for refinement of crystallographic data, ensuring proper handling of twinning or high thermal motion .

- Perform Hirshfeld surface analysis to quantify intermolecular interactions (e.g., H-bonding, π-π stacking) and compare with DFT-calculated electrostatic potentials .

- Apply Cremer-Pople puckering parameters to analyze pyrrolidinone ring conformation and correlate with computational models .

Q. What strategies optimize reaction conditions for synthesizing halogenated derivatives of 3-(2-Oxopyrrolidin-1-yl)benzohydrazide?

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance solubility of halogenated intermediates .

- Temperature control : Low temperatures (-10°C to 0°C) minimize side reactions during diazotization of aryl amines .

- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates isomers, while TGA/DSC ensures thermal stability of final products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.